Cytotoxicity Profiling: dl-Aloesol Exhibits Negligible Anti-Proliferative Activity Compared to Co-Isolated Polyketides
In an MTT assay evaluating the anti-tumor activity of metabolites from the endophytic fungus HCCB06030 (*Alternaria* sp.), dl-aloesol displayed an IC₅₀ > 200 μg/mL against the tested cancer cell lines (A549, MDA-MB-231, PANC-1) [1]. This contrasts sharply with other polyketide metabolites isolated from endophytic fungi, such as compounds 1-3 from *Penicillium* sp. (IC₅₀ = 15.6, 6.5, and 13.2 μg/mL against HepG2 cells), while compounds 4-8 (including aloesol as compound 6) showed no significant inhibition [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 200 μg/mL (no significant activity) |
| Comparator Or Baseline | Active polyketides 1-3: IC₅₀ = 15.6, 6.5, 13.2 μg/mL (HepG2) |
| Quantified Difference | >10-fold lower potency (i.e., dl-aloesol is essentially inactive) |
| Conditions | MTT assay; A549 (lung), MDA-MB-231 (breast), PANC-1 (pancreatic) cells |
Why This Matters
For researchers screening endophytic fungal extracts for cytotoxic leads, dl-aloesol can be confidently excluded as a confounding cytotoxic agent, simplifying hit deconvolution and prioritization.
- [1] Zhou H, et al. Secondary metabolites from endophytic fungus HCCB06030. Hans Publishers, 2014. doi: 10.12677/amb.2014.31001. View Source
- [2] Wang Y, et al. Polyketide metabolites from the endophytic fungus *Penicillium* sp. (no.4) of *Paris polyphylla* Sm. Mendeley Data. Accessed 2026. View Source
